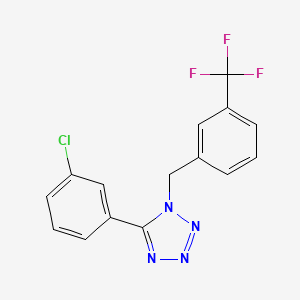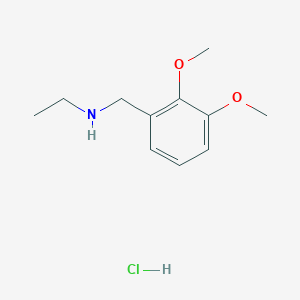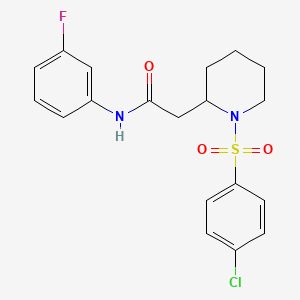
(3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemical Synthesis and Reactivity
- The compound is involved in reactions with various nucleophiles, forming acyclic and heterocyclic derivatives. For instance, reactions with methanol, p-toluidine, and phenylhydrazine lead to the formation of various methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic derivatives (Sokolov & Aksinenko, 2010).
Molecular Structure and Analysis
- The molecular structure of related compounds, particularly those with boric acid ester intermediates and benzene rings, has been confirmed through various spectroanalytical techniques. These compounds were subjected to crystallographic and conformational analyses, revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Antimicrobial Activity
- Some derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Specific compounds exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Pharmacokinetics
- The disposition and pharmacokinetics of compounds related to (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, particularly dipeptidyl peptidase IV inhibitors, have been examined. Studies revealed their absorption, metabolism, and routes of elimination, providing a comprehensive understanding of their pharmacological behavior in biological systems (Sharma et al., 2012).
作用機序
Target of Action
The primary target of the compound (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is the Nrf2-ARE signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation, which are critical events in the degeneration of neurons in neurodegenerative diseases .
Mode of Action
This compound acts as an activator of the Nrf2-ARE signaling pathway . By activating this pathway, the compound can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the activation of inflammatory responses .
Biochemical Pathways
The activation of the Nrf2-ARE signaling pathway by this compound leads to the inhibition of the NLRP3 inflammasome . This inhibition results in a decrease in the production of inflammatory factors, thereby protecting cells from oxidative stress and inflammation .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has a brain tissue targeting function . This suggests that the compound can cross the blood-brain barrier and exert its effects directly on brain tissue .
Result of Action
The activation of the Nrf2-ARE signaling pathway and the subsequent inhibition of the NLRP3 inflammasome by this compound result in neuroprotective effects . These effects include the improvement of behavioral abnormalities, significant attenuation of chemically induced dopaminergic neuron loss, and inhibition of the secretion of inflammatory factors .
特性
IUPAC Name |
(3,4-difluorophenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c1-10-2-5-15(20-19-10)23-12-6-7-21(9-12)16(22)11-3-4-13(17)14(18)8-11/h2-5,8,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPZJFXXXULLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2545189.png)

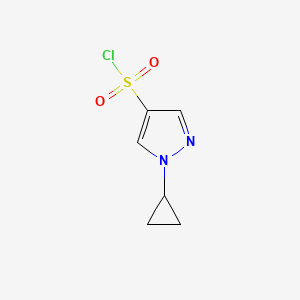

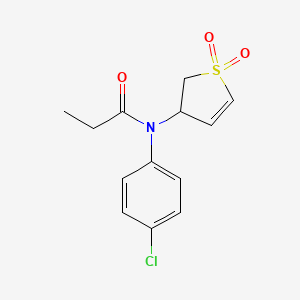
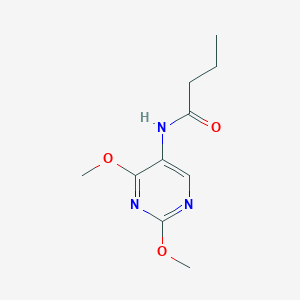
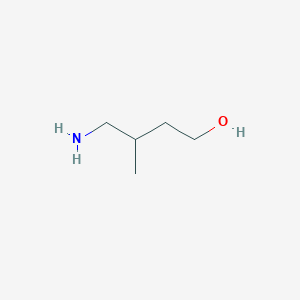
![N-(4-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545202.png)
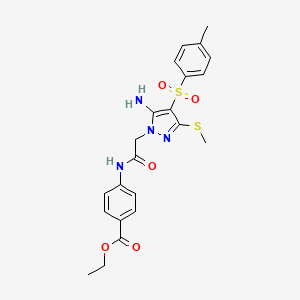
![2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2545204.png)
![9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2545206.png)
